2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine backbone, like 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyridine derivatives interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may affect pathways related to rorγt, phd-1, jak1, and jak2 .
Result of Action
Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may have effects related to the inhibition of rorγt, phd-1, jak1, and jak2 .
Biochemical Analysis
Biochemical Properties
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Moreover, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their conformation and activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, this compound can interfere with the replication and repair of DNA, further impacting cell function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of this compound are crucial for its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves a catalyst-free, additive-free, and eco-friendly synthesis under microwave conditions using enaminonitriles and benzohydrazides . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis, which offers a rapid and efficient route with good yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.
Reducing Agents: For reduction reactions, agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and is investigated for its potential as a CDK2 inhibitor in cancer treatment.
1,2,4-Triazolo[1,5-a]pyridine: This compound has a similar triazole-pyridine structure and is studied for its various biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBLAVOHHUKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504581-11-6 | |
Record name | 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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